N-(4-pyridinyl)-10-undecenamide

Description

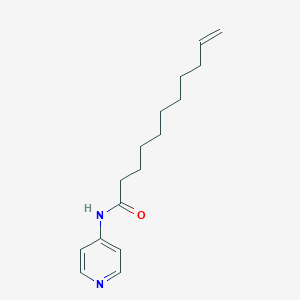

N-(4-Pyridinyl)-10-undecenamide is an organic compound featuring an 11-carbon undecenamide backbone (with a terminal double bond at the 10th position) and a 4-pyridinyl substituent attached via an amide linkage.

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

N-pyridin-4-ylundec-10-enamide |

InChI |

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-10-16(19)18-15-11-13-17-14-12-15/h2,11-14H,1,3-10H2,(H,17,18,19) |

InChI Key |

IIGUBEXBRRYONE-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Nitrophenyl)-10-undecenamide

- Molecular Formula : C₁₇H₂₄N₂O₃ .

- Structure: The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, polarizing the amide bond and enhancing electrophilicity. This contrasts with the pyridinyl group in the target compound, where the nitrogen in the aromatic ring contributes to π-π stacking and hydrogen-bonding capabilities.

- Implications : Nitro-substituted analogs are often associated with higher reactivity in electrophilic substitution reactions but may exhibit reduced solubility in polar solvents compared to pyridine-containing derivatives .

N-(4-Methoxyphenyl)-10-undecenamide

- Molecular Formula: C₁₈H₂₇NO₂ .

- Structure : The methoxy (-OCH₃) group at the para position is electron-donating, increasing electron density on the phenyl ring. This contrasts sharply with the electron-deficient pyridinyl ring in the target compound.

N-(2-Pyrimidinyl)-10-undecenamide

- Molecular Formula : C₁₅H₂₃N₃O .

- Structure: The pyrimidine ring contains two nitrogen atoms, creating a more electron-deficient heterocycle than pyridine.

- Implications : Pyrimidine derivatives often exhibit distinct binding affinities in medicinal chemistry applications compared to single-nitrogen heterocycles like pyridine .

N-(2-Morpholinoethyl)-10-undecenamide

- Molecular Formula : C₁₇H₃₂N₂O₂ .

- Structure: The morpholinoethyl group introduces a tertiary amine and ether moiety, significantly altering steric bulk and solubility. This substituent is more flexible and hydrophilic than rigid aromatic groups like pyridine.

- Implications : Morpholine-containing compounds are frequently designed to improve blood-brain barrier penetration or modulate metabolic stability .

Structural and Functional Comparison Table

Research Findings and Theoretical Insights

- Solubility Trends: Aromatic nitro and methoxy groups reduce and enhance lipophilicity, respectively, while morpholino groups balance hydrophilicity and steric bulk .

- Biological Relevance : Pyrimidine and morpholine derivatives are common in drug design for targeting enzymes (e.g., kinases) or improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.